
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing six-membered heterocycle that is widely used in medicinal chemistry due to its presence in many bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride typically involves the reaction of 1-phenylhexan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylhexanoic acid or phenylhexanone.
Reduction: Formation of phenylhexanol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Another piperidine derivative with similar structural features.
Piperidine: The parent compound with a simpler structure.
Uniqueness
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
39234-01-0 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
1-phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17(16-10-4-1-5-11-16)12-6-2-7-13-18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H |
Clé InChI |
IMCAEXAIAZGYOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCCCC(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



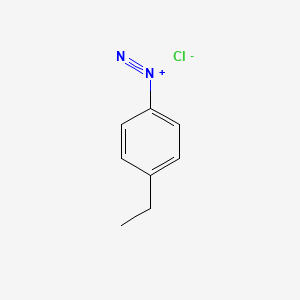

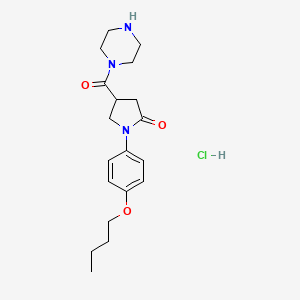
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
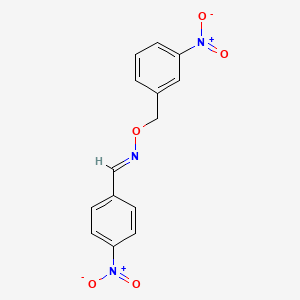
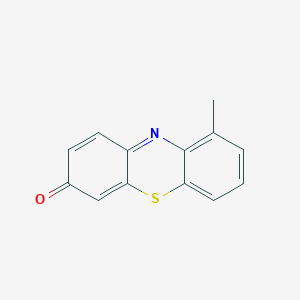


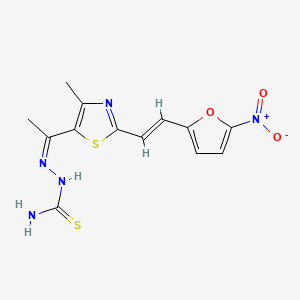
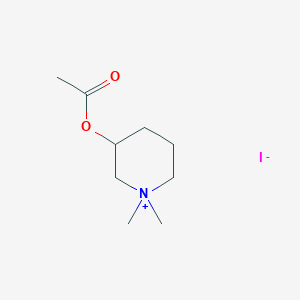
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
